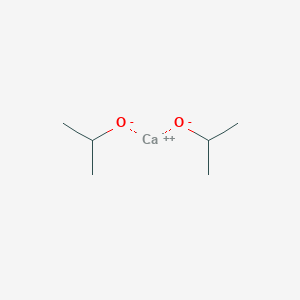

Calcium propan-2-olate

Description

Properties

CAS No. |

15571-51-4 |

|---|---|

Molecular Formula |

C3H8CaO |

Molecular Weight |

100.17 g/mol |

IUPAC Name |

calcium;propan-2-olate |

InChI |

InChI=1S/C3H8O.Ca/c1-3(2)4;/h3-4H,1-2H3; |

InChI Key |

QGIBZFSTNXSGAP-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].[Ca+2] |

Canonical SMILES |

CC(C)O.[Ca] |

Other CAS No. |

15571-51-4 |

Pictograms |

Flammable; Corrosive |

Synonyms |

2-Propanol Calcium Salt; Isopropyl Alcohol Calcium Salt; Calcium isopropylate; Diisopropoxy calcium |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Calcium Propan 2 Olate

Controlled Synthesis Pathways for Calcium Propan-2-olate

The preparation of this compound can be approached through various synthetic routes, primarily involving the reaction of calcium metal or calcium salts with propan-2-ol or its derivatives. The choice of pathway often depends on the desired purity, scale, and reaction conditions.

A direct and common method for synthesizing this compound involves the reaction of metallic calcium with propan-2-ol (isopropyl alcohol). This reaction is typically carried out under an inert atmosphere to prevent the oxidation of the calcium metal. The general reaction is as follows:

Ca + 2 CH₃CH(OH)CH₃ → Ca(OCH(CH₃)₂)₂ + H₂

This method is favored for its straightforwardness and the high purity of the resulting product, as the only byproduct is hydrogen gas, which can be easily removed from the reaction mixture.

An alternative synthetic approach utilizes calcium salts as the starting material. This can be a more cost-effective and scalable method compared to using pure calcium metal. A common precursor is calcium chloride, which can be reacted with a propan-2-ol based reagent. For instance, a reaction can be designed where calcium chloride is treated with sodium isopropoxide, leading to a salt metathesis reaction that yields this compound and sodium chloride.

Another route involves the use of calcium hydroxide (B78521). While less direct, calcium hydroxide can be reacted with propan-2-ol under specific conditions, often requiring azeotropic removal of water to drive the equilibrium towards the formation of the alkoxide.

The synthesis of calcium peroxide, a related inorganic compound, provides a parallel example of utilizing calcium salts. In one method, calcium chloride is reacted with hydrogen peroxide in the presence of an ammonia (B1221849) solution to precipitate calcium peroxide. This highlights the general utility of calcium salts in the synthesis of various calcium-containing compounds.

| Starting Calcium Salt | Reagent | Product |

| Calcium Chloride | Sodium Isopropoxide | This compound |

| Calcium Hydroxide | Propan-2-ol | This compound |

| Calcium Chloride | Hydrogen Peroxide / Ammonia | Calcium Peroxide |

This table presents a summary of synthetic routes starting from calcium salts.

Mechanochemistry, which involves inducing reactions through mechanical force such as ball milling, offers a solvent-free and often more environmentally friendly synthetic route. This approach has been successfully applied to the synthesis of various metal alkoxides and other inorganic compounds.

In the context of this compound, a mechanochemical approach could involve the direct milling of calcium metal or a calcium salt (like calcium hydride or calcium chloride) with propan-2-ol. The high energy imparted during milling can overcome activation barriers and facilitate the reaction without the need for bulk solvents. This method is particularly advantageous for producing highly reactive and finely divided powders. For example, mechanochemical synthesis has been used to produce hydroxyapatite (B223615) from biogenic calcium carbonate sources and orthophosphoric acid.

| Reactants | Conditions | Product |

| Calcium Metal, Propan-2-ol | Ball Milling | This compound |

| Calcium Hydride, Propan-2-ol | Ball Milling | This compound |

| Calcium Chloride, Sodium Isopropoxide | Ball Milling | This compound |

This table illustrates potential mechanochemical synthetic pathways for this compound.

Green Chemistry and Sustainable Synthesis Considerations for this compound Production

The principles of green chemistry are increasingly important in the chemical industry to minimize environmental impact. For the production of this compound, several green chemistry principles can be applied to enhance sustainability.

Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct reaction of calcium metal with propan-2-ol exhibits excellent atom economy.

Use of Safer Solvents and Auxiliaries: Mechanochemical synthesis offers a significant advantage by minimizing or eliminating the use of solvents. When solvents are necessary, choosing environmentally benign options is crucial.

Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible reduces energy consumption. Mechanochemical methods can often be performed at room temperature, although the milling process itself requires energy input.

Use of Renewable Feedstocks: While calcium is an abundant element, the propan-2-ol is typically derived from petrochemical sources. Exploring bio-based routes to propan-2-ol could further enhance the sustainability of this compound production.

Scale-Up and Process Optimization Research for Industrial Application of this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization and scalability. Research in this area focuses on developing cost-effective, efficient, and safe large-scale manufacturing processes.

Key areas of research include:

Reactor Design: For solution-based syntheses, the design of the reactor is critical for ensuring efficient mixing, heat transfer, and control of reaction parameters. For large-scale production, continuous flow reactors may offer advantages over batch reactors in terms of consistency and safety.

Process Control and Automation: Implementing process analytical technology (PAT) can help monitor and

Advanced Structural Elucidation and Characterization of Calcium Propan 2 Olate

Spectroscopic Analysis of Calcium Propan-2-olate Systems

Spectroscopic techniques are invaluable for providing insights into the bonding, functional groups, and electronic environment within a molecule. By analyzing the interaction of electromagnetic radiation with this compound, a wealth of information regarding its structural features can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local chemical environment of specific nuclei within a molecule. uobasrah.edu.iq For this compound, ¹H and ¹³C NMR spectroscopy provide direct information about the propan-2-olate (isopropoxide) ligands and their coordination to the calcium center. bhu.ac.in

In a typical ¹H NMR spectrum of a simple metal alkoxide like this compound, one would expect to observe signals corresponding to the methyl (CH₃) and methine (CH) protons of the isopropoxide group. The chemical shift and multiplicity of these signals can reveal information about the symmetry and equivalence of the ligands. For instance, the presence of a single set of resonances for the methyl and methine protons would suggest that all the isopropoxide ligands are chemically equivalent on the NMR timescale.

While direct observation of the ⁴³Ca nucleus by NMR is challenging due to its low natural abundance and quadrupolar nature, studies on other calcium-containing compounds have shown that ⁴³Ca NMR can provide valuable information on the calcium coordination environment, including coordination number and Ca-O distances. nih.govaps.org Such studies, though not widely reported for this compound specifically, highlight the potential of advanced NMR techniques for a more complete structural characterization.

Table 1: Expected NMR Data for this compound

| Nucleus | Type of Proton/Carbon | Expected Chemical Shift (ppm) Range | Notes |

| ¹H | Methyl (CH₃) | ~1.2 - 1.5 | The exact shift can be influenced by the solvent and the aggregation state of the compound. |

| ¹H | Methine (CH) | ~3.8 - 4.5 | This proton is directly attached to the oxygen atom, leading to a more downfield shift. |

| ¹³C | Methyl (CH₃) | ~20 - 30 | Typical range for sp³ hybridized methyl carbons. |

| ¹³C | Methine (CH) | ~60 - 70 | The carbon atom bonded to oxygen is significantly deshielded. |

Note: The expected chemical shift values are approximate and can vary based on experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the molecular vibrations of a compound. pocketdentistry.com These vibrations are specific to the types of bonds and functional groups present, providing a unique "fingerprint" for the molecule. unesp.br For this compound, these techniques are instrumental in confirming the presence of the propan-2-olate ligand and analyzing the Ca-O bonding.

The IR and Raman spectra of this compound are expected to be dominated by the vibrational modes of the isopropoxide group. upc.edu Key vibrational bands include:

C-H stretching vibrations: Typically observed in the region of 2800-3000 cm⁻¹.

C-H bending vibrations: Found at lower wavenumbers, generally in the 1300-1500 cm⁻¹ range.

C-O stretching vibrations: These are particularly informative and usually appear in the 950-1200 cm⁻¹ region. The position of this band can be sensitive to the coordination environment and the nature of the metal-oxygen bond.

Ca-O stretching vibrations: These vibrations occur at lower frequencies, typically below 600 cm⁻¹, and provide direct information about the bonding between the calcium ion and the oxygen atom of the alkoxide ligand. researchgate.netsmu.edu

Raman spectroscopy is particularly useful for studying the symmetric vibrations and the Ca-O bonds, which may be weak or inactive in the IR spectrum. nih.gov For instance, the symmetric stretching mode of the phosphate (B84403) group in calcium phosphates gives a very strong band in the Raman spectrum, and a similar strong Ca-O related mode might be expected for this compound. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| C-H Stretch | 2800 - 3000 | IR, Raman |

| C-H Bend | 1300 - 1500 | IR, Raman |

| C-O Stretch | 950 - 1200 | IR, Raman |

| Ca-O Stretch | < 600 | IR, Raman |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. mdpi.com Since this compound is a diamagnetic compound with all its electrons paired, it is EPR-silent and cannot be directly studied by this technique. mdpi.comnih.gov

However, EPR can be a powerful tool for studying systems derived from this compound. nih.govnih.gov For example, if this compound is used as a precursor to synthesize other materials, such as doped metal oxides, EPR can be used to characterize paramagnetic centers within the resulting material. scispace.com These paramagnetic centers could be dopant ions, defects in the crystal lattice, or radical species formed during a reaction. nih.govresearchgate.net

In such derived systems, EPR spectroscopy can provide detailed information about the electronic structure, coordination environment, and identity of the paramagnetic species. srce.hr For instance, in studies of calcium phosphates, radiation-induced radicals have been used as paramagnetic probes to investigate the local structure. mdpi.com While no direct EPR studies on this compound itself have been reported, the application of this technique to its derivatives remains a possibility for future research. iaea.org

Diffraction Techniques for Crystalline and Amorphous Phases of this compound

Diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a solid. By analyzing the diffraction pattern of X-rays scattered by a material, it is possible to obtain precise information about its crystal structure.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a crystalline compound. creative-biostructure.com This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, a detailed three-dimensional model of the molecule can be constructed, providing accurate measurements of bond lengths, bond angles, and torsion angles. creative-biostructure.com

For this compound, a successful SCXRD analysis would definitively reveal its molecular geometry, including the coordination number and geometry of the calcium ion, as well as the conformation of the propan-2-olate ligands. Furthermore, it would elucidate how the individual molecules pack together in the crystal lattice, providing insights into intermolecular interactions. acs.org While the synthesis of single crystals of this compound suitable for SCXRD can be challenging, the structural information that could be obtained is invaluable. There are reports of crystal structures for related calcium alkoxide compounds, which can serve as models for what might be expected for this compound. researchgate.net

Powder X-ray diffraction (PXRD) is a widely used technique for characterizing the crystalline phases present in a bulk powder sample. ncl.ac.uk Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. science.gov The resulting diffraction pattern is a fingerprint of the crystalline phases present, allowing for their identification by comparison with databases of known diffraction patterns. ncl.ac.ukcore.ac.uk

For this compound, PXRD is essential for:

Phase Identification: Confirming the synthesis of the desired crystalline phase and detecting the presence of any crystalline impurities, such as calcium hydroxide (B78521) which can form upon hydrolysis. scirp.orggre.ac.uk

Crystallinity Assessment: Evaluating the degree of crystallinity of the sample. Amorphous or poorly crystalline materials will produce broad, diffuse diffraction patterns, while highly crystalline materials will exhibit sharp, well-defined peaks. ccp14.ac.ukresearchgate.net

Lattice Parameter Determination: The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice. nih.gov

Although a full crystal structure determination from PXRD data is more complex than from SCXRD, it is possible through methods like Rietveld refinement, especially when a plausible structural model is available. nih.gov There are mentions in the literature of PXRD patterns being collected for calcium isopropoxide, indicating its crystalline nature, although detailed indexed patterns are not always readily available. liverpool.ac.ukresearchgate.net

Microscopic and Surface Characterization of this compound Materials

The morphology and surface topography of materials derived from this compound are critical for understanding their application and reactivity. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide invaluable insights at the micro and nanoscale.

Scanning Electron Microscopy (SEM) for Morphology and Particle Size Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high magnification. unesp.brchembam.com It utilizes a focused beam of electrons to scan the sample's surface, generating signals that provide information about the shape, size, and arrangement of particles. unesp.br

In the context of this compound, direct SEM analysis of the isolated compound is not extensively documented in the literature. However, significant research has been conducted on the morphology of materials synthesized using this compound as a precursor. For instance, calcium alkoxides, including calcium isopropoxide, are used as consolidants for stone, where they react with atmospheric carbon dioxide and moisture to form calcium carbonate (CaCO₃). rsc.orgresearchgate.net The morphology of the resulting CaCO₃ coating is directly influenced by the nature of the alkoxide precursor.

Research comparing various calcium alkoxides has shown that solutions of these precursors in isopropyl alcohol lead to the formation of CaCO₃ films with distinct morphologies. rsc.org The characteristics of the produced films, such as the prevalence of crystalline phases like vaterite and calcite, vary depending on the specific alkoxide used. rsc.org This indicates that while this compound is a reagent, its structural properties influence the end product's morphology. For example, SEM has been used to observe the morphology of calcium carbonate microparticles, such as cubic and rod-like calcite or porous vaterite microspheres, formed from the carbonation of related calcium compounds. researchgate.net

Table 1: Influence of Calcium Alkoxide Precursors on CaCO₃ Film Morphology

| Alkoxide Precursor | Solvent | Resulting CaCO₃ Morphology | Key Observations |

| [Ca(O(CH₂CH₂O)₃CH₃)₂] | Isopropyl Alcohol | Varied vaterite/calcite ratios | Morphology is strongly influenced by the precursor. rsc.org |

| [Ca(OCH₂C(CH₃)₃)₂] | Isopropyl Alcohol | Varied vaterite/calcite ratios | Precursor characteristics dictate film morphology. rsc.org |

| [Ca(OCH₂CH₃)₂(CH₃CH₂OH)₄] | Isopropyl Alcohol | Varied vaterite/calcite ratios | The final crystalline phase is dependent on the starting alkoxide. rsc.orgresearchgate.net |

| Calcium Glycolate | - | Compact calcite layer | Forms a protective layer upon reaction with CO₂. researchgate.net |

This table is generated based on findings from studies on various calcium alkoxides to illustrate the principle, as direct comparative data for this compound is limited.

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Features

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. nih.gov It works by scanning a sharp probe over a sample surface and measuring the interaction forces between the tip and the sample, which are used to construct a topographical image. nih.govfrontiersin.org AFM is particularly useful for quantifying surface roughness and observing nanoscale features, and it can be operated in various environments, including liquid. acs.org

AFM can provide quantitative data on surface roughness, such as the arithmetic mean of the roughness (Ra) and the root mean square (Rq). For a nanocomposite xerogel containing calcium, Ra and Rq values of 3.369 nm and 4.342 nm, respectively, have been reported, indicating a remarkable surface roughness. frontiersin.org Furthermore, AFM is instrumental in observing reaction processes in real-time at the nanoscale. For instance, it has been used to monitor the carbonation of portlandite (Ca(OH)₂), a reaction that can occur from the hydrolysis of calcium alkoxides, showing the formation and merging of nanoparticles to form a calcite layer. acs.org

Table 2: AFM Applications in Characterizing Calcium-Based Materials

| Analytical Technique | Information Obtained | Example Application | Reference |

| Atomic Force Microscopy (AFM) | Surface Topography (3D) | Imaging the surface of consolidant xerogels. | frontiersin.org |

| Nanoscale Roughness (Ra, Rq) | Quantifying the roughness of nanocomposite surfaces. | frontiersin.org | |

| Real-time Imaging of Reactions | Observing the carbonation of portlandite at the nanoscale. | acs.org | |

| Morphological Changes | Studying changes in particle morphology after chemical reactions. | researchgate.net |

Thermal Analysis and Stability Profiling of this compound under Varied Research Conditions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining the thermal stability, decomposition pathways, and composition of materials. ebatco.com TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, while DSC measures the heat flow into or out of a sample during a thermal event. ebatco.comcore.ac.uk

This compound is a compound whose thermal behavior is of significant interest, particularly concerning its stability and decomposition products. Safety data for related compounds like aluminum calcium isopropoxide indicate that thermal decomposition can lead to the release of irritating gases and vapors. fishersci.nothermofisher.com This suggests that this compound itself is likely to be thermally sensitive.

Detailed TGA/DSC studies specifically on pure this compound are sparse. However, thermal analysis has been applied to characterize related and derived materials. For instance, the thermal condensation of calcium acetate (B1210297) and titanium(IV) isopropoxide to form a heterobimetallic [Ca(II)-Ti(IV)]-μ-oxoisopropoxide was characterized using thermal analysis, demonstrating the utility of these techniques in studying complex alkoxide systems. researchgate.net

Furthermore, research on the use of calcium hydroxide (Ca(OH)₂) dispersions in alcohols like 2-propanol for stone conservation has shown the formation of calcium alkoxides as a product. ugr.es TG analysis of the dried product confirmed the presence of the calcium alkoxide. ugr.es The subsequent carbonation of these alkoxides leads to the formation of calcium carbonate. The thermal decomposition of calcium carbonate is a well-studied, multi-stage process. It typically begins to decompose above 600°C, releasing carbon dioxide (CO₂) and leaving a residue of calcium oxide (CaO). chembam.commdpi.com

The thermal decomposition of calcium-containing compounds often proceeds through distinct steps, as shown in the analysis of calcium oxalate (B1200264) monohydrate, a common reference material. ebatco.com

Table 3: Illustrative Thermal Decomposition Stages of Calcium Compounds

| Compound | Temperature Range (°C) | Mass Loss Event | Products | Reference |

| Calcium Oxalate Monohydrate (CaC₂O₄·H₂O) | ~100 - 250 | Dehydration | CaC₂O₄ + H₂O | ebatco.com |

| ~400 - 500 | Decomposition | CaCO₃ + CO | ebatco.com | |

| Calcium Carbonate (CaCO₃) | ~600 - 850 | Decarbonation | CaO + CO₂ | chembam.comebatco.com |

| Aluminum Tripropionate | 260, 345, 415 | Multi-step Decomposition | - | researchgate.net |

This table provides examples of thermal decomposition for related calcium compounds to illustrate the analytical data obtained from TGA, as comprehensive data for pure this compound is not widely published.

The study of the thermal behavior of this compound and its derivatives is crucial for applications where the material might be exposed to elevated temperatures. The decomposition pathway, influenced by factors such as the surrounding atmosphere, ultimately determines the final composition of the material. researchgate.net

Reactivity and Reaction Mechanisms of Calcium Propan 2 Olate

Hydrolytic Stability and Decomposition Pathways of Calcium Propan-2-olate

This compound is highly sensitive to moisture and readily undergoes hydrolysis. This reactivity is a key factor in its application as a precursor for the formation of calcium-based materials. The hydrolysis process involves the reaction of this compound with water to form calcium hydroxide (B78521) and isopropanol (B130326), as depicted in the following reaction:

Ca(O-i-Pr)₂ + 2H₂O → Ca(OH)₂ + 2(CH₃)₂CHOH

This initial hydrolysis step is often followed by a carbonation reaction in the presence of atmospheric carbon dioxide, leading to the formation of calcium carbonate. This two-step process is fundamental to its use as a consolidant for carbonate stones in heritage conservation. The carbonation can proceed through two main pathways: the direct carbonation of calcium hydroxide or the insertion of CO₂ into the Ca-O bond of the alkoxide to form an alkyl carbonate intermediate, which then hydrolyzes.

The thermal stability of metal alkoxides is a critical consideration for their synthesis and application at elevated temperatures. While specific data on the thermal decomposition of pure this compound is limited, studies on alkali and alkaline earth metal alkoxides suggest that they generally decompose in the range of 100–300 °C. wikipedia.org The decomposition of alkali metal alkoxides can be exothermic, and the reaction pathways can be complex, potentially involving the formation of oxides, hydroxides, and organic byproducts from the fragmentation of the alkyl groups. akjournals.comgoogle.com For this compound, thermal decomposition is expected to yield calcium oxide (CaO) and volatile organic products such as propene and isopropanol.

Role in Transalkoxylation and Ligand Exchange Reactions

This compound plays a significant role as a catalyst and precursor in transalkoxylation (also known as transesterification) and ligand exchange reactions. These reactions are central to its utility in organic synthesis and the formation of novel coordination complexes.

Transalkoxylation:

In transesterification reactions, such as the production of biodiesel from triglycerides, calcium alkoxides act as effective basic catalysts. bohrium.commdpi.comscielo.org.co The generally accepted mechanism involves the in-situ formation of a more reactive alkoxide by the reaction of the calcium species with the alcohol present in the reaction mixture (e.g., methanol (B129727) or ethanol). This newly formed alkoxide then acts as a potent nucleophile, attacking the carbonyl carbon of the ester and leading to the exchange of the alkyl group. mdpi.com Although the catalyst used might be calcium oxide initially, it is believed to form calcium alkoxides on its surface, which are the true catalytic species. scielo.org.co The catalytic cycle is then propagated by the regeneration of the alkoxide.

Ligand Exchange:

Ligand exchange reactions are fundamental to the use of this compound in the synthesis of chiral catalysts and heterometallic complexes. The isopropoxide ligands can be readily displaced by other ligands, such as chiral bisoxazolines (BOX) or pyridine-bis(oxazolines) (PyBOX), to form well-defined chiral calcium catalysts. meta-synthesis.com These catalysts are highly effective in promoting asymmetric reactions, including Michael additions and Mannich reactions. The exchange process is driven by the formation of a more stable complex with the new ligand.

Furthermore, this compound is a valuable precursor for the synthesis of heterometallic alkoxides, which are compounds containing two or more different metal atoms bridged by alkoxide ligands. These reactions involve the partial or complete exchange of isopropoxide ligands with other metal alkoxides.

Electrophilic and Nucleophilic Behavior of this compound and Related Species

The chemical behavior of this compound can be understood in terms of its dual electrophilic and nucleophilic character.

Nucleophilic Behavior:

The primary reactive sites of this compound are the oxygen atoms of the isopropoxide ligands, which are strong nucleophiles and Brønsted bases. This nucleophilicity is exploited in various organic transformations. For instance, in the ring-opening polymerization (ROP) of cyclic esters like lactide, the isopropoxide group acts as the initiator, attacking the carbonyl carbon of the monomer to open the ring and start the polymer chain growth. iaamonline.orgrsc.org The nucleophilic character is also central to its catalytic activity in transesterification reactions, as discussed previously. mdpi.com

Electrophilic Behavior:

While the alkoxide groups are nucleophilic, the calcium center in this compound can act as a Lewis acid, or an electrophile. csbsju.edulibretexts.orglibretexts.org The calcium ion (Ca²⁺) has a positive charge and can attract and accept electron pairs from donor atoms. csbsju.edulibretexts.orglibretexts.org This Lewis acidity allows it to coordinate to Lewis basic sites, such as the carbonyl oxygen of an ester or the nitrogen atom of a ligand. This coordination activates the substrate towards nucleophilic attack. For example, in the ROP of lactide, the coordination of the carbonyl oxygen to the calcium center enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic isopropoxide. iaamonline.org

The electrophilic nature of the calcium center is also crucial in the formation of coordination complexes and adducts with a variety of ligands, which will be discussed in more detail in section 4.5.

Reaction Kinetics and Mechanistic Investigations Involving this compound

Understanding the kinetics and mechanisms of reactions involving this compound is essential for optimizing reaction conditions and designing more efficient catalytic systems.

Transesterification Kinetics:

Kinetic studies on the transesterification of soybean oil with methanol catalyzed by calcium ethoxide, a close analog of this compound, have shown that the reaction rate is influenced by factors such as the catalyst concentration, the molar ratio of alcohol to oil, and the reaction temperature. bohrium.comacs.org The activation energy for this process has been determined, providing insights into the energy barrier of the reaction. acs.org The mechanism is generally believed to follow a Langmuir-Hinshelwood or Eley-Rideal model, where the reaction occurs on the surface of the solid catalyst.

Polymerization Kinetics:

The kinetics of ring-opening polymerization of cyclic esters initiated by metal alkoxides have been extensively studied. For instance, the polymerization of L-lactide initiated by aluminum isopropoxide shows that the rate of initiation and propagation can be significantly different depending on the aggregation state of the initiator. acs.org Similar kinetic principles apply to this compound-initiated polymerizations. The polymerization of ε-caprolactone and rac-lactide catalyzed by sulfonamide-supported group 4 isopropoxide complexes has been shown to be fast and well-controlled. acs.org Kinetic studies of strontium isopropoxide in lactide polymerization have also been reported, providing a basis for comparison within the alkaline earth metal series. d-nb.info

Mechanistic investigations often employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and in-situ infrared spectroscopy to identify intermediates and elucidate the reaction pathways. These studies are crucial for confirming proposed mechanisms, such as the coordination-insertion mechanism in ROP.

Coordination Chemistry and Adduct Formation with Diverse Ligands and Substrates

The coordination chemistry of this compound is rich and varied, owing to the ability of the calcium ion to accommodate a range of coordination numbers and geometries. It readily forms adducts with a variety of Lewis basic ligands and substrates.

The calcium center in this compound can coordinate with solvent molecules, such as tetrahydrofuran (B95107) (THF), to form stable adducts. researchgate.net This coordination can influence the solubility and reactivity of the calcium alkoxide.

A significant area of its coordination chemistry involves the reaction with multidentate ligands to form well-defined complexes. For example, it reacts with chiral bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands to generate chiral catalysts for asymmetric synthesis. meta-synthesis.com It also forms complexes with N,O-bidentate ligands and phenoxy-imine NON ligands. acs.org The structure of these complexes, often determined by X-ray crystallography, reveals the coordination environment of the calcium ion and provides insights into the mechanism of catalysis. For instance, a dimeric calcium complex with a distorted octahedral coordination geometry has been characterized. psu.edu

The coordination of substrates to the calcium center is a key step in many catalytic reactions. As mentioned earlier, the coordination of a carbonyl group to the calcium ion activates the substrate for subsequent reaction. The ability of calcium to exhibit flexible coordination numbers, including an unusual four-coordinate geometry in some caffeate complexes, highlights its versatility in forming diverse coordination compounds. nih.gov

Theoretical and Computational Chemistry of Calcium Propan 2 Olate

Electronic Structure Calculations for Calcium Propan-2-olate (DFT, ab initio methods)

The electronic structure of the calcium isopropoxide radical has been explored using high-level ab initio methods, such as the complete active space self-consistent field (CASSCF) and the equation-of-motion coupled-cluster singles and doubles (EOM-CCSD) methods. rsc.orgrsc.org These calculations are essential for understanding the nature of the electronic states and the bonding between the calcium atom and the isopropoxide ligand.

For the CASSCF calculations, a typical active space includes the 3p, 4s, 3d, and 4p orbitals of the Calcium atom, which are crucial for describing the electronic transitions. rsc.org Density Functional Theory (DFT) has also been employed to study the reaction pathways of related metal alkoxides and provides a computationally less expensive method to investigate ground-state properties. neliti.com Ab initio methods are favored for studying the excited electronic states and nonadiabatic effects that are prominent in species like the calcium isopropoxide radical. acs.orgresearchgate.netaps.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For the calcium isopropoxide radical, both CASSCF and EOM-CCSD methods have been used to optimize the geometries of its ground (X̃²A') and low-lying excited electronic states (Ã₁²A' and Ã₂²A''). rsc.orgresearchgate.net

These calculations reveal the key structural parameters of the molecule. For instance, upon electronic excitation from the ground state to the excited states, a significant change observed is the shortening of the CaO bond length. researchgate.net The molecule is found to have Cₛ symmetry. rsc.org Energetic profiles calculated along specific vibrational coordinates help in understanding the potential energy surfaces and the dynamics of the molecule following photoexcitation.

| Parameter | Method | Ground State (X̃) | Excited State (Ã) |

|---|---|---|---|

| CaO Bond Length (Å) | EOM-CCSD | ~2.01 | ~1.98 |

| CaOC Angle (°) | EOM-CCSD | ~125 | ~128 |

| Symmetry | CASSCF/EOM-CCSD | Cₛ |

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting a molecule's chemical reactivity and stability. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator: a large gap suggests high stability and low reactivity, while a small gap implies the opposite. researchgate.netscience.gov

In the context of the open-shell calcium isopropoxide radical, the relevant orbitals are the Singly Occupied Molecular Orbital (SOMO) and the LUMO. The electronic transitions studied computationally, such as the Ã-X̃ transition, are directly related to the promotion of an electron from lower-lying orbitals to the SOMO or from the SOMO to the LUMO. rsc.org The electronic configuration of the ground state (X̃²A') involves the unpaired electron residing primarily in a non-bonding p-orbital on the oxygen atom, which is perpendicular to the Ca-O-C plane. The low-lying excited states involve the non-bonding electron in the Ca-O-C plane. rsc.orgacs.org

| Orbital | Description | Implication for Reactivity |

|---|---|---|

| HOMO (or SOMO) | Highest energy orbital containing electrons; acts as an electron donor. | High energy level indicates stronger electron-donating ability. researchgate.net |

| LUMO | Lowest energy orbital without electrons; acts as an electron acceptor. | Low energy level indicates stronger electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Small gap indicates high polarizability and chemical reactivity. researchgate.netscience.gov |

Prediction of Spectroscopic Properties and Correlation with Experimental Data

A significant achievement of computational chemistry is the ability to predict spectroscopic properties that can be directly compared with experimental measurements, such as those from laser-induced fluorescence (LIF) and dispersed fluorescence (DF) spectroscopy. illinois.edu For the calcium isopropoxide radical, computational methods have been instrumental in assigning the complex vibronic spectra. rsc.orgrsc.org

Calculations using CASSCF and EOM-CCSD methods provide vibrational frequencies for the ground and excited electronic states. rsc.org These calculated frequencies, when used to compute Franck-Condon factors, allow for the simulation of the LIF and DF spectra. The excellent agreement between the simulated and experimental spectra validates the accuracy of the computational models and allows for a detailed assignment of the observed vibronic bands. rsc.orgjahnteller2023-yorku.ca For example, the calculations correctly predict that transitions involving the CaO stretch and CCC bending modes have considerable intensity. rsc.orgrsc.org

| Vibrational Mode | Description | Calculated (EOM-CCSD) | Experimental |

|---|---|---|---|

| ν₁₃ | CaO Stretch | ~650 | 651 rsc.org |

| ν₁₄ | CCC Bend | ~410 | 414 rsc.org |

| ν₁₅ | CCC Bend | ~350 | 355 rsc.org |

| ν₁₂ | Symmetric C-C Stretch | ~840 | 842 rsc.org |

Reaction Pathway Modeling and Transition State Analysis for this compound Reactions

Computational chemistry can model the entire pathway of a chemical reaction, identifying intermediates and calculating the energy barriers associated with transition states. While detailed transition state analyses for reactions of this compound are not prominent in the searched results, studies have investigated its formation.

One study details the transformation of calcium hydroxide (B78521) (Ca(OH)₂) into calcium isopropoxide by reacting with isopropanol (B130326). researchgate.net This research determined an apparent activation energy of 37 ± 6 kJ/mol for the conversion, suggesting a diffusion-controlled process consistent with an interface-coupled dissolution-precipitation mechanism. researchgate.net Computational modeling of such a reaction would involve locating the transition state for the nucleophilic attack of the alcohol on the calcium center and the subsequent release of water. DFT calculations on similar systems, like the reaction of Ca(OH)₂ with methanol (B129727), have shown the formation of intermediate species such as calcium hydroxide methoxide (B1231860) before the final product is formed. acs.org These studies provide a framework for how the reaction pathways of this compound could be modeled to understand its synthesis and reactivity.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, including conformational changes and interactions with solvents or other molecules. alisonrhoads.com While specific MD simulations focused solely on this compound are not found in the provided search results, the methodology has been extensively applied to other complex calcium-containing systems.

For example, MD simulations have been used to study the structural dynamics of the Ca²⁺-ATPase ion pump embedded in a lipid bilayer, revealing how the protein perturbs the surrounding membrane. nih.govresearchgate.net Other studies have used targeted MD simulations to elucidate the large-scale conformational changes in the calcium-binding protein gelsolin upon Ca²⁺ binding. nih.gov More recently, ab initio MD simulations have been employed to investigate the interactions between phosphocholine (B91661) and calcium oxalate (B1200264) surfaces, a process relevant to the formation of kidney stones. whiterose.ac.uk These examples demonstrate the potential of MD simulations to explore the dynamic behavior of this compound in solution, its aggregation properties, and its interactions with surfaces or other chemical species, which would be crucial for understanding its role in processes like sol-gel synthesis. core.ac.ukvu.lt

Quantum Chemical Descriptors for Reactivity and Stability Prediction of this compound Analogues

Quantum chemical descriptors are calculated properties that help predict and rationalize the reactivity and stability of molecules. nih.govresearchgate.net By comparing these descriptors across a series of related compounds, such as the calcium alkoxide radicals (CaOR), one can identify trends related to the structure of the alkyl group (R).

Key descriptors for the CaOR radicals include the electronic origin transition energy (T₀), which reflects the energy gap between the ground and first excited states, and the vibrational frequencies of key modes like the CaO stretch. illinois.edu Comparing the calcium methoxide (R=CH₃), ethoxide (R=C₂H₅), and isopropoxide (R=CH(CH₃)₂) radicals shows how increasing the size and branching of the alkyl group influences these properties. rsc.orgjahnteller2023-yorku.caillinois.edu For instance, the experimental origin band drops systematically from CaOCH₃ to CaOC₂H₅ and then to CaOCH(CH₃)₂, which has implications for the stability of the excited state and the molecule's suitability for applications like laser cooling. rsc.org

| Compound | Origin Transition Energy (T₀, cm⁻¹) (Expt.) | CaO Stretch Freq. (cm⁻¹) (Expt.) |

|---|---|---|

| Calcium methoxide | 15925 rsc.org | 675 |

| Calcium ethoxide | 15882 rsc.org | 660 |

| This compound (radical) | 15844 rsc.org | 651 rsc.org |

Environmental Behavior and Research Implications of Calcium Propan 2 Olate

Environmental Fate and Transport Studies (Research Focus)

The environmental fate of calcium propan-2-olate is largely dictated by its high reactivity with water. smolecule.com Upon contact with moisture in the atmosphere, soil, or water bodies, it readily hydrolyzes. This reaction breaks down the compound into calcium hydroxide (B78521) and propan-2-ol (isopropyl alcohol). acs.orgresearchgate.net

Atmospheric Fate: Propan-2-ol, a primary hydrolysis product, is rapidly removed from the atmosphere. This occurs through two main mechanisms: reaction with hydroxyl radicals and removal by rain. who.int Rain-out is the primary process for transporting propan-2-ol from the atmosphere to soil and water. who.int

Soil and Water Transport: Once in the soil, propan-2-ol is expected to be highly mobile due to its complete miscibility with water. who.int It has a low tendency to adsorb to soil particles. who.int The calcium component, as calcium hydroxide, will dissociate into calcium and hydroxide ions. The behavior of these ions depends on the specific characteristics of the soil and water, such as pH and the presence of other minerals. santos.com

Research has also investigated the role of calcium in the broader context of water and nutrient flow in plants. While not directly studying this compound, these studies highlight the complex transport of calcium ions within environmental systems. nih.gov

The following table summarizes key aspects of the environmental fate of this compound's hydrolysis products:

| Compound | Environmental Compartment | Primary Fate and Transport Process | Key Findings |

| Propan-2-ol | Atmosphere | Reaction with hydroxyl radicals, Rain-out | Rapid removal from the atmosphere. who.int |

| Propan-2-ol | Soil | High mobility | Poorly adsorbs to soil particles. who.int |

| Calcium Hydroxide | Soil and Water | Dissociation | Forms calcium and hydroxide ions, influencing local chemistry. santos.com |

Biodegradation Pathways and Products in Environmental Systems

The primary component of environmental concern following the hydrolysis of this compound is propan-2-ol. Propan-2-ol is readily biodegradable under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. who.int This means that microorganisms in the environment can break it down, preventing long-term accumulation. who.int

In some contexts, calcium compounds can influence biodegradation processes. For instance, calcium peroxide has been studied for its ability to release oxygen and enhance the aerobic bioremediation of other contaminants in saturated soils. nih.gov Another study showed that calcium ions can affect the biodegradation of certain pollutants by influencing microbial activity. nih.gov

Research on Environmental Impact Mitigation Strategies Related to this compound

Research into mitigating the environmental impact of this compound and similar compounds often focuses on their applications and the potential for release into the environment.

One area of research is the use of calcium-based compounds in remediation technologies. For example, calcium peroxide has been investigated for its potential to treat soils contaminated with chlorinated organic compounds. nih.gov It has also been used to improve water quality in black-odor water bodies by increasing dissolved oxygen and reducing pollutants. nih.gov Additionally, microbial-induced calcite precipitation, which involves the use of calcium, is a promising technology for the bioremediation of heavy metal-contaminated soil. mdpi.com

In the context of its use in building materials and cultural heritage conservation, life cycle assessments (LCA) have been conducted to evaluate the environmental footprint of consolidants like calcium isopropoxide. researchgate.netresearchgate.netresearchgate.net These studies aim to promote the selection of safer and more sustainable products. researchgate.net

Strategies for mitigating environmental impact can include:

Containment and proper disposal: Preventing the release of the compound into the environment is the first line of defense. echemi.com

Optimizing industrial processes: Reducing the amount of material used and waste generated.

Developing greener alternatives: Research into more environmentally benign materials and processes. acs.orgnih.gov

Sustainable Use and Lifecycle Assessment Considerations for this compound

The sustainable use of this compound requires a comprehensive understanding of its entire lifecycle, from production to disposal. Life Cycle Assessment (LCA) is a tool used to evaluate the environmental impacts associated with all the stages of a product's life. researchgate.netresearchgate.net

For calcium isopropoxide, LCA studies have been performed in the context of its use as a stone consolidant in cultural heritage preservation. researchgate.netresearchgate.netresearchgate.net These studies have shown that while the manufacturing of calcium alkoxides can have a relatively high environmental footprint due to energy and material consumption, there is potential for significant reduction through process optimization. researchgate.net

The main environmental impacts identified in some applications are related to ecotoxicity in marine and freshwater environments. researchgate.net Therefore, sustainable use necessitates careful management to prevent release into aquatic systems.

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are highly relevant to the sustainable use of this compound. acs.orgnih.govnih.gov This includes considering the use of renewable resources and designing for degradation. researchgate.net

Future Research Directions and Emerging Trends for Calcium Propan 2 Olate

Development of Novel Synthetic Routes with Enhanced Efficiency

Traditional synthesis of calcium propan-2-olate often involves the reaction of calcium metal with propan-2-ol, a method that can be hazardous and energy-intensive. Future research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic pathways.

A significant area of development is the refinement of sol-gel processes . nih.gov This technique allows for the synthesis of calcium-based materials with high purity and homogeneity at lower temperatures than conventional methods. researchgate.net Researchers are exploring the use of alternative and waste-derived calcium sources, such as eggshells, which can be converted into calcium oxide and then used as a precursor. mdpi.comrepec.org This "green synthesis" approach not only reduces waste but also provides an economical route to producing calcium-based nanomaterials. mdpi.comnih.gov

Another promising route involves the direct reaction of calcium hydroxide (B78521) with alcohols like isopropanol (B130326). acs.org Recent studies have investigated the kinetics and mechanisms of this conversion, revealing that calcium hydroxide nanoparticles can react with isopropanol to form calcium isopropoxide. acs.org This method avoids the use of metallic calcium and can be controlled to produce specific product phases. Further research into optimizing reaction conditions, such as temperature and catalysts, could lead to highly efficient and scalable production methods. Additionally, the synthesis of novel liquid calcium alkoxides at ambient temperatures is being explored, which could simplify handling and processing. rsc.org

Exploration of New Catalytic Applications and Mechanistic Pathways

Calcium-based catalysts are attractive due to calcium's natural abundance, low cost, and low toxicity compared to many transition metals. This compound is emerging as a potent catalyst, particularly in the field of polymer chemistry.

A key application is in the ring-opening polymerization (ROP) of cyclic monomers. youtube.com Calcium alkoxide initiators are effective in the polymerization of lactones, epoxides, and cyclic anhydrides to produce biodegradable polyesters. rsc.orgacs.org Future research aims to expand the scope of monomers that can be effectively polymerized using this compound and to gain deeper mechanistic insights into the polymerization process. Understanding the role of the calcium center in monomer activation and chain propagation will enable the synthesis of polymers with precisely controlled molecular weights, architectures, and functionalities. acs.org Dinuclear calcium complexes, for instance, have shown excellent performance in the copolymerization of epoxides and anhydrides, offering a pathway to functional polyesters under mild conditions. rsc.org

Table 1: Catalytic Performance of Calcium-Based Systems in Ring-Opening Polymerization

| Catalyst System | Monomers | Polymer Product | Key Findings | Reference |

|---|---|---|---|---|

| Dinuclear Calcium Complexes | Epoxides and Cyclic Anhydrides | Functional Polyesters | High efficiency and quantitative formation of ester linkages under mild conditions. | rsc.org |

| Calcium Alkoxides | Lactones, Epoxides | Biodegradable Polyesters | Effective initiation of polymerization for producing materials like polylactide. | youtube.comacs.org |

| Aluminum/DMAP Complexes | Fatty Acid Epoxides and Anhydrides | Functional Biopolyesters | Controlled polymerization leading to polymers with narrow molecular weight distributions. | acs.org |

Advanced Material Design and Engineering with Tunable Properties

This compound serves as a valuable precursor for the synthesis of advanced materials with properties tailored for specific applications, especially in the biomedical field.

The sol-gel method, utilizing this compound or other calcium precursors, is a versatile platform for creating bioactive glasses and ceramics . nih.gov These materials are designed to be biocompatible and to promote tissue regeneration, particularly for bone repair. nih.gov By carefully controlling the sol-gel synthesis parameters, researchers can manipulate the composition, porosity, and surface characteristics of the resulting calcium silicate (B1173343) or calcium phosphate-based materials. nih.govacs.org This allows for the engineering of materials with optimized dissolution rates and bioactivity, enhancing the formation of hydroxyapatite (B223615)—the mineral component of bone—when implanted in the body. nih.gov

Future work is directed towards preparing bioactive glass nanoparticles with high and uniform doping of calcium ions, which has been shown to improve bioactivity. nih.gov Novel techniques like reactive flash nanoprecipitation are being investigated to overcome challenges in achieving even calcium distribution, leading to higher quality materials for bone repair applications. nih.gov The goal is to design materials that not only provide a scaffold for new bone growth but also actively stimulate cellular processes involved in healing. nih.gov

Deeper Theoretical Insights and Predictive Modeling through Advanced Computational Techniques

To accelerate the discovery and optimization of this compound applications, researchers are increasingly turning to advanced computational and theoretical methods.

A combined experimental and computational approach has been used to study the electronic transitions of the calcium isopropoxide radical. nih.gov Techniques such as complete-active-space self-consistent field (CASSCF) and equation-of-motion coupled-cluster singles and doubles (EOM-CCSD) methods are employed to simulate experimental spectra with high accuracy. nih.gov These theoretical calculations provide critical information on the molecule's vibrational modes and electronic structure. Such deep understanding is essential for emerging applications like the direct laser cooling of molecules, a technique with potential uses in quantum computing and precision measurements. nih.govamericanelements.com

Future research will likely involve more extensive use of computational modeling to predict the behavior of this compound in various chemical environments. biorxiv.orgplos.org This includes modeling its interaction with different monomers in catalytic processes, predicting the structures of resulting polymers, and simulating the formation and properties of materials derived from it. These predictive models can significantly reduce the experimental effort required by guiding the design of new catalysts and materials with desired properties.

Table 2: Computational Methods in Calcium Isopropoxide Research

| Computational Method | Area of Study | Key Insights Provided | Reference |

|---|---|---|---|

| CASSCF/EOM-CCSD | Electronic transition of the calcium isopropoxide radical | Accurate simulation of experimental spectra, prediction of vibronic band assignments, and Franck-Condon factors. | nih.gov |

| Density Functional Theory (DFT) | Reaction mechanisms | Understanding reaction pathways and activation energies in catalytic cycles. | - |

| Molecular Dynamics (MD) | Material formation and properties | Simulating the self-assembly of precursor molecules and predicting the structural and mechanical properties of the final materials. | - |

Interdisciplinary Research Opportunities for Broadened Applications

The unique properties of this compound and its derivatives open up a wide array of interdisciplinary research opportunities, bridging chemistry, materials science, medicine, and environmental science.

In the biomedical field , beyond bioactive glasses, calcium-based materials are being explored for their potential in treating diseases like osteosarcoma. nih.gov The ability to engineer calcium-based nanoparticles could lead to novel drug delivery systems that target bone tissue specifically. There is also potential in developing new endodontic cements with improved setting times and bioactivity derived from sol-gel precursors. nih.gov

In environmental science , calcium-based materials derived from precursors like calcium isopropoxide offer potential solutions for remediation. mdpi.com For example, calcium carbonate and calcium oxide particles can be used as effective adsorbents for removing heavy metals and other pollutants from contaminated water and soil. mdpi.comnih.gov There is also research into using calcium sulfate (B86663) to stimulate anaerobic bioremediation of chlorinated solvents in groundwater. ca.gov

Furthermore, the use of calcium alkoxides is being investigated in the conservation of cultural heritage . Nanolimes, which are alcohol dispersions of calcium hydroxide nanoparticles, can transform into calcium alkoxides that then react with atmospheric carbon dioxide to consolidate and protect weathered stone and mortars. acs.orgresearchgate.net Other potential applications include the use in thin film deposition for solar energy technologies. americanelements.com These diverse fields highlight the broad potential for this compound to contribute to solving a range of scientific and societal challenges.

Q & A

Q. What are the standard synthetic protocols for preparing high-purity Calcium propan-2-olate, and what precautions are necessary to ensure reproducibility?

this compound, a metal alkoxide, is typically synthesized via the reaction of calcium metal or calcium hydride with isopropanol under anhydrous conditions. A reflux setup under inert gas (e.g., argon) is critical to prevent hydrolysis, as alkoxides are highly moisture-sensitive . Detailed experimental protocols should specify solvent purity, reaction temperature, and quenching methods. Post-synthesis, vacuum distillation or sublimation may be employed for purification. For reproducibility, document inert atmosphere procedures, solvent drying techniques (e.g., molecular sieves), and characterization data (e.g., elemental analysis, FTIR for alkoxide bonds) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key methods include:

- FTIR : To identify the Ca–O stretching vibration (~400–500 cm⁻¹) and isopropoxide ligand bands (C–O at ~1100 cm⁻¹) .

- X-ray Diffraction (XRD) : Single-crystal XRD is preferred for structural elucidation. Refinement using programs like SHELXL ensures accurate determination of bond lengths and angles .

- NMR : Solid-state <sup>13</sup>C NMR can resolve ligand environments, though sensitivity to moisture requires sealed rotors . Always cross-validate results with elemental analysis (e.g., ICP-OES for calcium content) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement of this compound derivatives?

Discrepancies in XRD data (e.g., thermal motion artifacts or twinning) require rigorous validation:

- Use SHELXL ’s TWIN and BASF commands to model twinned crystals .

- Compare experimental bond lengths/angles with DFT-calculated values to identify outliers.

- Employ Hirshfeld surface analysis to assess intermolecular interactions that may distort geometry . Document refinement parameters (R-factors, residual density) and include raw data in supplementary materials for peer review .

Q. What experimental design strategies mitigate hydrolysis of this compound in solution-phase reactions?

Hydrolysis can be minimized by:

- Solvent Selection : Use dry, aprotic solvents (e.g., THF, toluene) pre-dried over sodium/benzophenone .

- Glovebox Techniques : Conduct reactions in moisture-free environments (<0.1 ppm H2O) .

- In Situ Monitoring : Track reaction progress via <sup>1</sup>H NMR or Raman spectroscopy to detect early hydrolysis byproducts . Include control experiments in publications to demonstrate stability under reported conditions .

Q. How should researchers address variability in catalytic performance of this compound in organic transformations?

Variability often stems from ligand decomposition or trace moisture. Methodological solutions include:

- Precatalyst Activation : Heat-treated samples to remove residual solvents or ligands .

- Kinetic Studies : Use stopped-flow techniques to compare reaction rates across batches .

- Surface Analysis : XPS or SEM-EDS to assess surface oxidation or contamination . Statistical tools (e.g., ANOVA) can quantify batch-to-batch differences and identify critical purity thresholds .

Methodological Considerations

Q. What are the best practices for reporting this compound data in peer-reviewed journals?

Follow IUPAC nomenclature and journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Experimental Section : Detail synthesis conditions (temperature, atmosphere), purification steps, and characterization data .

- Supporting Information : Provide raw crystallographic files (.cif), spectral traces, and reproducibility checks (e.g., duplicate runs) .

- Data Contradictions : Explicitly discuss anomalies (e.g., unexpected byproducts) and their implications .

Q. How can computational methods complement experimental studies of this compound’s reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.